Product packaging for 5-Nitro-2-(oxetan-3-yloxy)pyrimidine(Cat. No.:CAS No. 1349715-52-1)

5-Nitro-2-(oxetan-3-yloxy)pyrimidine

Cat. No.: B1396229
CAS No.: 1349715-52-1
M. Wt: 197.15 g/mol
InChI Key: HPOSGZUMRCUCGL-UHFFFAOYSA-N
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Description

5-Nitro-2-(oxetan-3-yloxy)pyrimidine is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol . Its structure features a pyrimidine ring, a fundamental heterocycle in medicinal chemistry, which is substituted at the 2-position by an oxetane group. The presence of the nitro electron-withdrawing group and the oxetane ring makes this compound a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Researchers utilize this compound primarily in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The oxetane moiety is of significant interest in modern medicinal chemistry as a bioisostere, often employed to improve the physicochemical and pharmacokinetic properties of lead compounds, such as enhancing solubility, reducing metabolic clearance, and modulating lipophilicity. This product is designated For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this material for their specific experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O4 B1396229 5-Nitro-2-(oxetan-3-yloxy)pyrimidine CAS No. 1349715-52-1

Properties

IUPAC Name

5-nitro-2-(oxetan-3-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c11-10(12)5-1-8-7(9-2-5)14-6-3-13-4-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOSGZUMRCUCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Nitro-2-(oxetan-3-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.

    Substitution: The oxetane ring and pyrimidine core can participate in substitution reactions with various reagents.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cancer Treatment

Recent studies highlight the potential of 5-Nitro-2-(oxetan-3-yloxy)pyrimidine in cancer therapeutics.

  • Mechanism of Action : The compound acts as a modulator of the immune response by reactivating the immune system within tumors. This mechanism is particularly relevant for cancers such as melanoma, lung cancer, and gastrointestinal cancers .
  • Research Findings : Patents have documented the use of similar pyrimidine derivatives in cancer treatment, indicating their role as antagonists to prostaglandin E2 (PGE2) receptors (EP2 and EP4). These antagonists can enhance the efficacy of existing therapies like chemotherapy and immunotherapy .
Cancer TypeMechanism of ActionReference
MelanomaImmune system reactivation
Lung CancerModulation of PGE2 signaling
Gastrointestinal CancersCombination with chemotherapy

Anti-inflammatory Applications

The compound has also shown promise in anti-inflammatory applications:

  • Biological Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief .
  • Structure-Activity Relationships (SAR) : Research on SAR indicates that modifications to the pyrimidine structure can enhance anti-inflammatory effects while minimizing toxicity. Compounds with electron-releasing substituents have been found to exhibit stronger anti-inflammatory properties .
Activity TypeTarget EnzymeEffectivenessReference
Anti-inflammatoryCOX-1/COX-2Inhibition
Pain ReliefInflammatory mediatorsReduced expression

Broader Pharmacological Potential

Beyond cancer and inflammation, this compound may have applications in other therapeutic areas:

  • Antiviral Properties : Some studies suggest that compounds with similar structures could exhibit antiviral activity, making them candidates for further research in viral infections.
  • Biologically Active Molecules : The compound's unique structure allows for the exploration of new biologically active molecules, potentially leading to novel drug discoveries in various therapeutic domains.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Stability: Oxetanes are known to enhance metabolic stability in drug candidates, but the nitro group’s propensity for reduction may limit applicability in reducing environments .

Biological Activity

5-Nitro-2-(oxetan-3-yloxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article presents a detailed overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms, efficacy, and potential therapeutic uses.

  • Chemical Formula : C8_{8}H8_{8}N4_{4}O3_{3}
  • CAS Number : 1349715-52-1
  • Molecular Structure : The compound features a pyrimidine ring substituted with a nitro group and an oxetane moiety, which may influence its biological interactions.

Anti-inflammatory Effects

Recent studies have investigated the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • Mechanism of Action :
    • Inhibition of COX enzymes leads to decreased production of prostaglandins, mediators of inflammation.
    • The presence of the nitro group may enhance the compound's ability to interact with COX enzymes, potentially increasing its efficacy.
  • Efficacy Studies :
    • Compounds similar to this compound have demonstrated IC50_{50} values in the low micromolar range against COX-2, indicating significant anti-inflammatory activity .

Anticancer Activity

The role of this compound as a potential anticancer agent has also been explored. Its structural characteristics suggest it may interfere with cancer cell proliferation and survival.

  • Targeting Tumor Microenvironment :
    • The compound may modulate immune responses within the tumor microenvironment, potentially enhancing the effectiveness of existing cancer therapies .
  • Case Studies :
    • In vitro studies showed that similar pyrimidine derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Electron-withdrawing groups like nitro enhance anti-inflammatory activity by stabilizing the interaction with COX enzymes.
  • Oxetane Influence : The oxetane ring may contribute to improved bioavailability and selectivity for biological targets due to its unique steric and electronic properties.

Data Table: Comparative Biological Activities

CompoundActivity TypeIC50_{50} / ED50_{50} (μM)Notes
This compoundAnti-inflammatoryTBDPotential COX inhibitor
CelecoxibAnti-inflammatory0.04 ± 0.01Standard COX-2 inhibitor
IndomethacinAnti-inflammatory9.17Comparative standard
Other Pyrimidine DerivativesVaries (see studies)VariesSome show higher potency than celecoxib

Preparation Methods

Construction of the Pyrimidine Core

The foundational step involves synthesizing the pyrimidine ring, which can be achieved via classical cyclization reactions:

  • Method A: Amidation and Cyclization of β-Ketoesters

    A typical approach involves condensing β-ketoesters with urea derivatives under acidic or basic conditions to form the pyrimidine ring. For instance, heating a β-ketoester with urea yields a 2,4-diaminopyrimidine intermediate, which can be further nitrated to introduce the nitro group at the 5-position.

  • Method B: Cyclization of β-Dicarbonyl Compounds with Urea Derivatives

    This involves cyclizing β-dicarbonyl compounds with urea or thiourea derivatives, often under reflux in solvents like ethanol or acetic acid, leading to the pyrimidine core.

Introduction of the Nitro Group at the 5-Position

The nitro group is typically introduced via electrophilic aromatic substitution:

  • Nitration of the Pyrimidine Ring

    The prepared pyrimidine core undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid or alternatively using milder nitrating agents like nitric acid in acetic acid. Reaction conditions are carefully controlled (temperature below 0°C to 25°C) to ensure selective nitration at the 5-position without over-nitration.

Step Reagents Conditions Notes
Nitration Concentrated nitric acid + sulfuric acid 0°C to room temperature Selective nitration at 5-position
  • Alternative Nitration Methods

    Use of nitrating reagents such as nitrating mixtures in acetic acid or using nitrating agents like N-nitro compounds under milder conditions to improve regioselectivity.

Preparation of the Oxetan-3-yloxy Moiety

The oxetan-3-yloxy group is introduced via nucleophilic substitution:

  • Method A: Nucleophilic Displacement of a Suitable Leaving Group

    Starting from 3-hydroxyoxetane derivatives, the hydroxyl group can be activated (e.g., as a mesylate or tosylate) and then reacted with the pyrimidine intermediate bearing a suitable leaving group (e.g., halogen at the 2-position).

  • Method B: Williamson Ether Synthesis

    Reacting 3-oxetanol with a deprotonated pyrimidine derivative (e.g., a pyrimidine bearing a leaving group such as chloride or bromide at the 2-position) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile).

Step Reagents Conditions Notes
Ether Formation 3-oxetanol + pyrimidine halide Reflux in DMF or acetonitrile Base: potassium carbonate

Final Coupling and Purification

The final step involves coupling the nitro-pyrimidine core with the oxetan-3-yloxy fragment:

  • Method: Nucleophilic Substitution or Coupling Reaction

    The activated pyrimidine (e.g., halogenated at the 2-position) reacts with the oxetan-3-yloxy nucleophile under reflux conditions, often in the presence of a base or catalyst to facilitate substitution.

  • Purification

    The crude product is purified via column chromatography or recrystallization, ensuring high purity suitable for pharmaceutical applications.

Summary Data Table of Preparation Methods

Step Method Reagents Conditions Key Notes
Pyrimidine Core Synthesis Cyclization of β-dicarbonyl + urea β-Ketoester, urea Reflux, ethanol or acetic acid Forms 2,4-diaminopyrimidine
Nitration Electrophilic aromatic substitution HNO₃ + H₂SO₄ 0°C to room temperature Regioselective at 5-position
Oxetan-3-yloxy Introduction Williamson ether synthesis 3-oxetanol + pyrimidine halide Reflux, DMF or acetonitrile Base: K₂CO₃
Final Coupling Nucleophilic substitution Activated pyrimidine + oxetan-3-yloxy Reflux Purification via chromatography

Q & A

Q. What synthetic strategies are recommended for preparing 5-Nitro-2-(oxetan-3-yloxy)pyrimidine?

Methodological Answer: The synthesis typically involves functionalizing pyrimidine derivatives. A plausible route includes:

  • Step 1: Introduce the oxetan-3-yloxy group at the 2-position of pyrimidine via nucleophilic substitution, as demonstrated for structurally similar compounds (e.g., 2-(oxetan-3-yloxy)pyrimidin-5-amine ).
  • Step 2: Nitration at the 5-position using nitric acid or mixed acids. Reaction conditions (temperature, solvent) must be optimized to avoid over-oxidation, as nitro groups are sensitive to harsh environments .
  • Purification: Use column chromatography or recrystallization. Validate purity via HPLC (e.g., retention time ≈1.25 minutes under SMD-TFA05 conditions) and LCMS (expected [M+H]+ ≈226 g/mol based on analogous compounds) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC: Employ reverse-phase chromatography (e.g., C18 column) with acidic mobile phases (e.g., 0.1% TFA) to confirm retention time and purity .
  • LCMS: Confirm molecular weight via positive-ion mode (expected m/z ≈226 [M+H]+) and monitor fragmentation patterns for structural validation .
  • NMR: Use 1H/13C NMR to verify substitution patterns (e.g., oxetan-3-yloxy protons at δ 4.5–5.5 ppm and nitro group deshielding effects) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or nitro group degradation .
  • Handling: Avoid prolonged exposure to moisture, light, or high temperatures. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reactivity of the nitro group under varying reaction conditions?

Methodological Answer:

  • Controlled Experiments: Systematically vary solvents (polar vs. nonpolar), temperatures, and catalysts (e.g., Pd/C for reductions) to assess nitro group stability. For example, nitro groups may undergo unintended reduction in hydrogen-rich environments .
  • Kinetic Studies: Use in-situ FTIR or UV-Vis spectroscopy to monitor nitro group transformations under different conditions .
  • Computational Modeling: Apply DFT calculations to predict electronic effects of substituents (e.g., oxetan-3-yloxy) on nitro group reactivity .

Q. What strategies are effective for evaluating the bioactivity of this compound?

Methodological Answer:

  • Kinase Inhibition Assays: Adapt protocols from EGFR/HER2 inhibition studies :
    • Step 1: Incubate the compound with recombinant kinases and ATP in 96-well plates.
    • Step 2: Quantify phosphorylation using fluorescent substrates (e.g., ADP-Glo™).
    • Data Analysis: Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism).
  • SAR Studies: Synthesize analogs (e.g., replacing oxetan-3-yloxy with other ethers) to assess structural contributions to activity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis: Modify the oxetan-3-yloxy group (e.g., replace with tetrahydrofuran or cyclopropane derivatives) and the nitro group (e.g., substitute with cyano or amino groups) .
  • Biological Testing: Compare inhibitory potency across analogs using standardized assays (e.g., kinase inhibition, cytotoxicity screens) .
  • Data Interpretation: Use multivariate analysis to correlate electronic/hydrophobic properties (logP, Hammett constants) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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